Methyl 2-(carbamoylamino)thiophene-3-carboxylate
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Overview
Description
Methyl 2-ureidothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a ureido group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ureidothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with urea and methyl chloroformate. One common method includes the following steps:
Starting Material: Thiophene-2-carboxylic acid is used as the starting material.
Formation of Intermediate: The carboxylic acid group is converted to an ester using methyl chloroformate in the presence of a base such as triethylamine.
Ureidation: The ester intermediate is then reacted with urea in the presence of a catalyst like sodium methoxide to form the ureido group.
Industrial Production Methods
Industrial production of methyl 2-ureidothiophene-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted ureido-thiophene derivatives.
Scientific Research Applications
Methyl 2-ureidothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-ureidothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes like RNA polymerase and reverse transcriptase, thereby affecting the replication of bacteria and viruses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ureidothiophene-2-carboxylate: Similar structure but different substitution pattern.
Methyl 2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.
Methyl 5-bromo-2-ureidothiophene-3-carboxylate: Contains a bromine atom in addition to the ureido group.
Uniqueness
Methyl 2-ureidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ureido group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
References
Properties
CAS No. |
106666-44-8 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(10)4-2-3-13-5(4)9-7(8)11/h2-3H,1H3,(H3,8,9,11) |
InChI Key |
BOOPLNWLRHAPOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
Synonyms |
3-Thiophenecarboxylicacid,2-[(aminocarbonyl)amino]-,methylester(9CI) |
Origin of Product |
United States |
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